Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-
Description
Systematic Nomenclature and IUPAC Classification
Structural Breakdown and IUPAC Conventions
The IUPAC name 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene derives from the parent naphthalene system, where positions 1, 2, and 6 are substituted. The numbering follows IUPAC priority rules, starting from the first carbon of the fused benzene ring bearing the trifluorophenyl group (position 1). Key substituents include:
- A fluorine atom at position 2.
- A propyl chain (-CH~2~CH~2~CH~3~) at position 6.
- A 3,4,5-trifluorophenyl group at position 1.
The molecular formula, C~19~H~14~F~4~, reflects the substitution pattern, with a molecular weight of 318.3 g/mol. The SMILES string CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F illustrates the connectivity, emphasizing the naphthalene backbone and substituent orientations.
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene |
| CAS Registry Number | 650628-16-3 |
| Molecular Formula | C~19~H~14~F~4~ |
| Molecular Weight | 318.3 g/mol |
| InChI Key | GBKIYUITGABQLE-UHFFFAOYSA-N |
Comparative Analysis of Fluorinated Naphthalene Nomenclature
The compound’s name adheres to IUPAC guidelines for polyhalogenated systems, where fluorine substituents are prioritized alphabetically. The 3,4,5-trifluorophenyl group is treated as a single substituent, with its own positional descriptors. This contrasts with simpler fluorinated naphthalenes, such as 2-bromo-6-fluoronaphthalene (CAS 324-41-4), where halogen substituents are directly appended to the core.
Properties
CAS No. |
650628-16-3 |
|---|---|
Molecular Formula |
C19H14F4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(20)18(14)13-9-16(21)19(23)17(22)10-13/h4-10H,2-3H2,1H3 |
InChI Key |
GBKIYUITGABQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination Reactions
Fluorination is a critical step in synthesizing this compound. Various fluorinating agents can be employed to achieve the desired substitutions.
Electrophilic Aromatic Substitution : This method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms onto the aromatic ring of naphthalene derivatives.
Direct Fluorination : Utilizes elemental fluorine under controlled conditions to selectively fluorinate naphthalene derivatives. This approach requires careful handling due to the reactivity of elemental fluorine.
Alkylation Reactions
The propyl group can be introduced into the naphthalene structure through alkylation reactions:
- Alkyl Halide Reaction : Naphthalene or its derivatives can undergo alkylation with propyl bromide or iodide in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for selective substitution at the desired position on the naphthalene ring.
Coupling Reactions
Coupling reactions are essential for linking different aromatic systems:
Suzuki Coupling : This method involves coupling a boronic acid derivative with a halogenated naphthalene compound. The trifluorophenyl group can be introduced via a boronic acid that contains the trifluoromethyl substituents.
Sonogashira Coupling : This reaction can also be used to couple terminal alkynes with aryl halides, allowing for the introduction of complex substituents onto the naphthalene core.
Multi-step Synthesis
A comprehensive synthesis may involve multiple steps combining several reactions mentioned above:
- Start with a substituted naphthalene.
- Perform electrophilic fluorination to introduce fluorine at specific positions.
- Alkylate using propyl halides.
Conduct coupling reactions to incorporate trifluorophenyl groups.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Selectfluor, NFSI | High selectivity for fluorination | Requires careful control of conditions |
| Direct Fluorination | Elemental Fluorine | Can achieve multiple substitutions | Highly reactive and hazardous |
| Alkyl Halide Reaction | Propyl bromide/iodide + AlCl3 | Simple procedure | Possible over-substitution |
| Suzuki Coupling | Boronic acids | Versatile for various functional groups | Requires specific coupling conditions |
| Sonogashira Coupling | Terminal alkynes | Allows for complex substituent introduction | Requires palladium catalysts |
Recent studies have focused on optimizing these synthetic routes to improve yields and selectivity while minimizing environmental impact. For instance, advancements in catalytic methods have led to more efficient fluorination processes that reduce waste and by-products.
Additionally, researchers have explored alternative solvents and reaction conditions that enhance reaction rates without compromising safety or efficacy. The development of greener chemistry principles has also influenced these methodologies, leading to more sustainable practices in synthesizing complex organic compounds like Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can lead to a variety of substituted naphthalenes, depending on the nucleophile or electrophile used.
Scientific Research Applications
Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include naphthalene derivatives and fluorinated aryl systems. Key comparisons are summarized below:
Key Comparative Insights
- Fluorine positioning: The 2-fluoro substitution on naphthalene (target) vs. 1-fluoro () alters electronic density and steric hindrance, which could influence binding pocket interactions .
- Ring Systems and Binding Affinity: highlights that compounds with more rings (e.g., C7 with ≥4 rings) exhibit stronger docking scores. For example, C4 (3 rings) has a lower Ki (4.68 × 10⁶) than C7 (9.2 × 10⁶), indicating better α-amylase inhibition despite fewer rings .
Trifluorophenyl Group Reactivity :
- The 3,4,5-trifluorophenyl moiety is shared with tris(3,4,5-trifluorophenyl)borane (), where fluorine substitution enhances Lewis acidity and catalytic activity in hydroboration reactions. This suggests the target compound’s trifluorophenyl group could similarly stabilize charge interactions in biochemical systems .
Electronic and Steric Considerations
- Electron-Withdrawing Effects : The trifluorophenyl group’s strong electron-withdrawing nature may polarize the naphthalene system, enhancing interactions with electron-rich enzymatic pockets .
Biological Activity
Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- , exploring its synthesis, biological evaluation, and potential applications.
- Chemical Formula : C19H14F4
- CAS Number : 663176-31-6
- Molecular Weight : 318.308 g/mol
- LogP : 6.0157 (indicating high lipophilicity)
Synthesis
The synthesis of naphthalene derivatives typically involves electrophilic aromatic substitution or coupling reactions. Specific methods for synthesizing Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- have not been extensively documented in the literature; however, related naphthalene compounds have been synthesized using similar methodologies.
Anticancer Properties
Research indicates that naphthalene derivatives can exhibit significant anticancer activity. A study evaluating various naphthalene-chalcone derivatives demonstrated that certain modifications could enhance their efficacy against cancer cell lines. For example:
- Compound HMNC-74 showed strong inhibition of clonogenicity in SW620 colon cancer cells.
- IC50 Values : Compounds were tested against the MCF-7 breast cancer cell line, with values ranging from 1.42 ± 0.15 µM to >10 µM for less active compounds .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 3a | 1.42 ± 0.15 | Most active |
| 3t | 2.75 ± 0.26 | Active |
| 3c | >10 | Inactive |
The mechanism of action for naphthalene derivatives often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis:
- Cell Cycle Arrest : Compounds like 3a were found to induce G2/M phase arrest.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated MCF-7 cells compared to controls .
Study on Antiproliferative Activity
A notable study involved a series of naphthalene derivatives evaluated for their antiproliferative activity against various cancer cell lines:
- Methodology : The MTT assay was employed to assess cell viability.
- Results : Most compounds exhibited potent antiproliferative activity with low micromolar IC50 values.
Molecular Docking Studies
Molecular docking studies have suggested that naphthalene derivatives can bind effectively at the colchicine binding site of tubulin, further corroborating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
